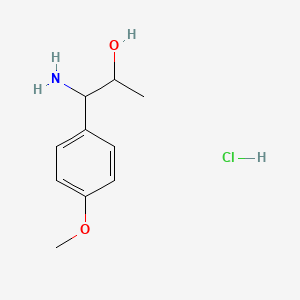

1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride

Description

1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride (CAS 72934-40-8) is a chiral secondary amine derivative featuring a cyclopropane ring fused to a propan-2-ol backbone and a 4-methoxyphenyl substituent . This compound is synthesized via multistep routes involving condensation, acylation, nitration, and reduction reactions, as evidenced in related synthetic pathways .

Properties

IUPAC Name |

1-amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(12)10(11)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPOFBPMPSEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride typically involves the reaction of 4-methoxyphenylacetone with ammonia and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity.

Chemical Reactions Analysis

1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as:

- Precursor : It is used in the synthesis of various organic compounds.

- Reagent : Acts as a reagent in chemical reactions, facilitating the formation of new products .

Biology

In biological research, 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride is utilized for:

- Biochemical Pathways : Studying enzyme interactions and biochemical pathways.

- Antibacterial and Antifungal Studies : Exhibiting significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong to moderate effectiveness . It also shows antifungal properties against Candida albicans.

Industry

The compound finds applications in:

- Specialty Chemicals Production : Used as an intermediate in synthesizing specialty chemicals.

- Pharmaceutical Development : Its potential pharmacological effects are being explored for therapeutic applications in neurology and pain management .

Antibacterial Activity Study

A study assessed the antibacterial efficacy of this compound against several bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

| Bacillus subtilis | 0.015 | Moderate |

| Pseudomonas aeruginosa | 0.050 | Weak |

This table illustrates the compound's potential as an antibacterial agent, especially against Staphylococcus aureus .

Antioxidant and Anticancer Activity

Research indicates that derivatives of this compound exhibit antioxidant properties superior to well-known antioxidants like ascorbic acid. Additionally, anticancer activity was tested using MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing higher cytotoxicity against U-87 cells .

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with receptors or other proteins, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Substitutions on the Aromatic Ring

Modifications to the Aliphatic Chain or Ring System

Functional Group Variations

Key Research Findings and Data Tables

Physicochemical Properties

| Compound | logP | Melting Point (°C) | Solubility (mg/mL in H2O) |

|---|---|---|---|

| 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride | 1.2 | 265–266 | 12.5 |

| 1-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propan-2-ol hydrochloride | 2.8 | 270–272 | 2.1 |

| (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol hydrochloride | 1.5 | 151–152 | 8.3 |

Pharmacological Screening (Preliminary Data)

Biological Activity

1-Amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 217.7 g/mol. It appears as a white to off-white hygroscopic solid, typically requiring storage under controlled conditions (e.g., at -20°C) to maintain stability.

The biological activity of 1-amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride is attributed to its interactions with various biological targets:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways crucial for cellular function.

- Receptor Interaction : It may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.

- Signal Transduction : By modulating cellular signaling pathways, it can impact physiological responses, making it a candidate for therapeutic applications .

Pharmacological Potential

The pharmacological applications of this compound are diverse, including:

- Neuropharmacology : Potential use in treating neurological disorders by modulating neurotransmitter systems.

- Anti-inflammatory Effects : Initial studies suggest that it may exhibit anti-inflammatory properties, although further research is needed to elucidate these effects.

- Antimicrobial Activity : The compound has shown promise in antibacterial and antifungal assays, indicating its potential as an antimicrobial agent .

Antibacterial and Antifungal Properties

Research indicates that 1-amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride exhibits significant antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

| Bacillus subtilis | 0.015 | Moderate |

| Pseudomonas aeruginosa | 0.050 | Weak |

In antifungal assays, the compound has demonstrated activity against common fungal strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Study on Antimicrobial Activity

A study conducted on various derivatives of the compound highlighted its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure could enhance antibacterial properties significantly. For example, derivatives with specific substitutions on the phenyl ring exhibited improved activity compared to the parent compound .

Neuropharmacological Research

In neuropharmacological studies, the compound's ability to influence neurotransmitter systems was evaluated. It showed potential in modulating serotonin levels, suggesting applications in mood disorders. Further investigations are required to fully understand its mechanism in this context.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step processes, including nucleophilic substitution or reductive amination. For example, the amino group can be introduced via catalytic hydrogenation under controlled temperatures (40–60°C) and inert atmospheres to minimize side reactions. Solvent systems like ethanol or acetone are preferred for their polar aprotic properties, enhancing reaction efficiency .

- Optimization : Yield and purity depend on precise control of stoichiometry, pH (maintained near neutral to prevent decomposition), and purification via recrystallization or column chromatography .

Q. How is the chiral center of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride characterized?

- Techniques : Polarimetry and chiral HPLC are standard for determining enantiomeric excess. X-ray crystallography or NMR spectroscopy (using chiral shift reagents) can confirm absolute configuration. The compound’s chiral center at the propan-2-ol position is critical for asymmetric synthesis applications .

Q. What chemical reactions are most relevant for modifying this compound’s structure?

- Reactivity : The amino and hydroxyl groups enable oxidation (e.g., to ketones using KMnO₄), reduction (e.g., to amines via LiAlH₄), and nucleophilic substitution (e.g., halogenation at the amino group). The methoxyphenyl ring participates in electrophilic aromatic substitution under acidic conditions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) to direct stereochemistry. Monitor reactions in real-time using circular dichroism (CD) spectroscopy. Post-synthesis, chiral stationary-phase HPLC resolves enantiomers with >99% purity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Analysis : Discrepancies often arise from solvent polarity or catalyst loading. For example, catalytic hydrogenation in tetrahydrofuran (THF) may yield 70–75% vs. 85–90% in ethanol due to better H₂ solubility. Systematic DOE (Design of Experiments) can identify critical parameters .

Q. How does 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride interact with biological targets?

- Mechanistic Insights : The amino group forms hydrogen bonds with enzyme active sites (e.g., serine hydrolases), while the methoxyphenyl moiety engages in π-π stacking with aromatic residues. In vitro assays (e.g., fluorescence polarization) quantify binding affinity (Kd values in µM range) .

Q. What analytical methods validate its role in receptor modulation studies?

- Techniques : Radioligand binding assays (e.g., using ³H-labeled derivatives) and surface plasmon resonance (SPR) assess interactions with GPCRs or neurotransmitter transporters. For example, studies on serotonin receptors show IC₅₀ values of 10–50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.